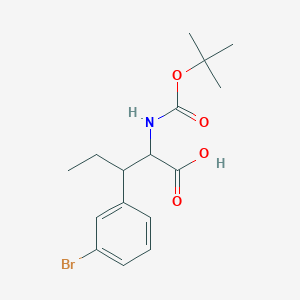![molecular formula C21H18N2O2S B2429943 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892274-44-1](/img/no-structure.png)
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystallographic Studies and Molecular Interactions
Research highlights how modifications in molecular structures, such as isomeric changes, can influence the dimerization properties of pyrimidine derivatives through weak intermolecular interactions and pi-pi stacking, emphasizing the significance of structural variations in the development of new compounds with tailored properties (Avasthi et al., 2002).
Synthetic Methodologies
Innovative synthetic processes have been developed to create new derivatives of pyrimidine, demonstrating the chemical versatility and potential for creating a wide array of compounds from a single precursor. One study describes an efficient, three-component, one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones, showcasing the utility of this compound in facilitating streamlined synthetic routes for complex molecules (Bazgir et al., 2008).
Photophysical Properties and Sensing Applications
The development of pyrimidine-phthalimide derivatives highlights the role of pyrimidine-based compounds in creating novel chromophores with aggregation-induced emission (AIE) characteristics, offering new avenues for sensing applications and the development of optical materials. This research underscores the potential of pyrimidine derivatives in the design of pH sensors and logic gates, expanding their application beyond traditional chemical and pharmaceutical fields (Yan et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde, followed by cyclization with phenyl isocyanate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "benzaldehyde", "phenyl isocyanate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with phenyl isocyanate in the presence of a suitable catalyst such as DBU or DMAP to form the thienopyrimidine intermediate.", "Step 3: Oxidation of the thienopyrimidine intermediate using an oxidizing agent such as DDQ or PCC to form the final product, 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Número CAS |
892274-44-1 |
Fórmula molecular |
C21H18N2O2S |
Peso molecular |
362.45 |
Nombre IUPAC |
1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
Clave InChI |
VOXUOFHZDZDYOM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


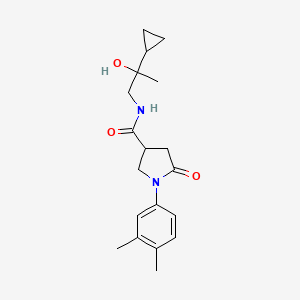
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
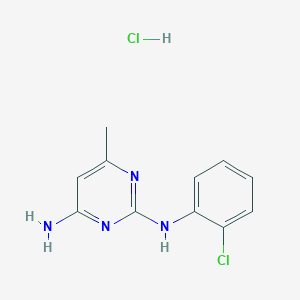
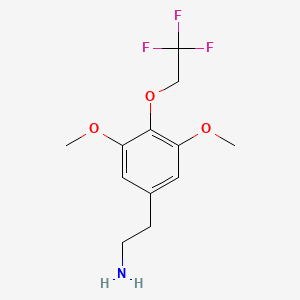
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)
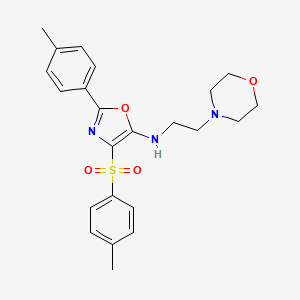
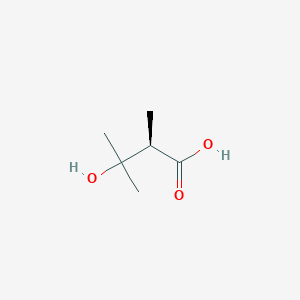
![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)
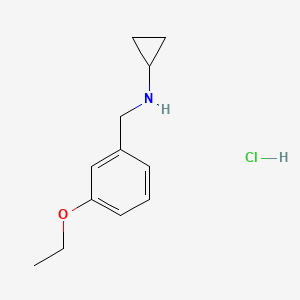
![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)
![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)
